Cas no 1784041-05-9 (7-Bromo-3-nitroimidazo[1,2-a]pyridine)
![7-Bromo-3-nitroimidazo[1,2-a]pyridine structure](https://ja.kuujia.com/scimg/cas/1784041-05-9x500.png)
7-Bromo-3-nitroimidazo[1,2-a]pyridine 化学的及び物理的性質
名前と識別子
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- 7-Bromo-3-nitroimidazo[1,2-a]pyridine
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- インチ: 1S/C7H4BrN3O2/c8-5-1-2-10-6(3-5)9-4-7(10)11(12)13/h1-4H
- InChIKey: IKAYIFPYDRMCRY-UHFFFAOYSA-N
- ほほえんだ: C12=NC=C([N+]([O-])=O)N1C=CC(Br)=C2
じっけんとくせい
- 密度みつど: 1.98±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): -0.22±0.50(Predicted)
7-Bromo-3-nitroimidazo[1,2-a]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ836-1g |
7-bromo-3-nitro-imidazo[1,2-a]pyridine |
1784041-05-9 | 95% | 1g |
¥7782.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ836-500mg |
7-bromo-3-nitro-imidazo[1,2-a]pyridine |
1784041-05-9 | 95% | 500mg |
¥5190.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ836-250mg |
7-bromo-3-nitro-imidazo[1,2-a]pyridine |
1784041-05-9 | 95% | 250mg |
¥3112.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ836-100mg |
7-bromo-3-nitro-imidazo[1,2-a]pyridine |
1784041-05-9 | 95% | 100mg |
¥1945.0 | 2024-04-23 |
7-Bromo-3-nitroimidazo[1,2-a]pyridine 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
7-Bromo-3-nitroimidazo[1,2-a]pyridineに関する追加情報
7-Bromo-3-nitroimidazo[1,2-a]pyridine (CAS 1784041-05-9): A Comprehensive Overview
7-Bromo-3-nitroimidazo[1,2-a]pyridine (CAS 1784041-05-9) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the imidazo[1,2-a]pyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The presence of both bromo and nitro substituents on the imidazo[1,2-a]pyridine scaffold enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The molecular formula of 7-Bromo-3-nitroimidazo[1,2-a]pyridine is C7H4BrN3O2, with a molecular weight of 242.03 g/mol. Its structure features a fused bicyclic system consisting of an imidazole ring and a pyridine ring, which contributes to its unique electronic properties. The bromine atom at the 7-position and the nitro group at the 3-position play crucial roles in determining the compound's reactivity and potential applications.
One of the most searched topics related to 7-Bromo-3-nitroimidazo[1,2-a]pyridine is its role in drug discovery. Researchers frequently inquire about its use as a building block for pharmaceutical intermediates. The compound's ability to undergo various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, makes it a versatile tool for synthesizing more complex molecules. These reactions are often explored in the context of developing new antimicrobial agents or kinase inhibitors.
In recent years, there has been growing interest in the imidazo[1,2-a]pyridine derivatives due to their potential therapeutic applications. 7-Bromo-3-nitroimidazo[1,2-a]pyridine serves as a precursor for compounds with reported activity against various diseases. For instance, modified derivatives of this scaffold have shown promise in targeting infectious diseases and inflammatory conditions, aligning with current global health priorities.
The synthetic accessibility of 7-Bromo-3-nitroimidazo[1,2-a]pyridine is another frequently searched topic. Chemists often look for optimized protocols to prepare this compound efficiently. Common synthetic routes involve the cyclization of 2-aminopyridines with α-bromoketones, followed by nitration and bromination steps. Recent advancements in green chemistry have also led to the development of more sustainable methods for producing such heterocyclic compounds.
From a commercial perspective, 7-Bromo-3-nitroimidazo[1,2-a]pyridine is available from several specialty chemical suppliers. The market demand for this compound has been steadily increasing, particularly from pharmaceutical and agrochemical companies engaged in drug discovery programs. Its price and availability are common search queries among procurement specialists and researchers.
Safety considerations for handling 7-Bromo-3-nitroimidazo[1,2-a]pyridine are also important. While not classified as highly hazardous, standard laboratory precautions should be followed when working with this compound. Proper personal protective equipment (PPE) and adequate ventilation are recommended, as with many organic chemicals.
The future prospects for 7-Bromo-3-nitroimidazo[1,2-a]pyridine appear promising, particularly in the context of medicinal chemistry research. As the scientific community continues to explore new therapeutic targets, the demand for versatile heterocyclic building blocks like this compound is expected to grow. Its structural features make it particularly interesting for developing targeted therapies and precision medicines.
In summary, 7-Bromo-3-nitroimidazo[1,2-a]pyridine (CAS 1784041-05-9) represents an important chemical entity with wide-ranging applications in pharmaceutical research and development. Its unique structural characteristics and synthetic versatility continue to make it a valuable tool for chemists working in drug discovery and related fields.
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